Lipophilicity (LogP) Reduction: 3,5-Difluoro vs. 4-Fluoro Substitution on 3-Phenylazetidine
3-(3,5-Difluorophenyl)azetidine exhibits a calculated LogP of 1.09, which is substantially lower than the LogP of 1.84 for the mono-fluorinated analog 3-(4-Fluorophenyl)azetidine . This 0.75 log unit reduction translates to an approximately 5.6-fold decrease in partition coefficient, indicating significantly higher aqueous solubility and potentially improved oral absorption and lower non-specific protein binding . The lower LogP is consistent with the electron-withdrawing effect of two fluorine atoms meta to the azetidine attachment point, which polarizes the aromatic ring without introducing the excessive lipophilicity often seen with para-halogen substitution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.09 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)azetidine: LogP = 1.84 |
| Quantified Difference | ΔLogP = -0.75 (~5.6-fold lower partition coefficient) |
| Conditions | Calculated LogP (XLogP3) from ChemSrc database |
Why This Matters
A LogP reduction of 0.75 units can significantly improve aqueous solubility and reduce off-target binding, making 3-(3,5-difluorophenyl)azetidine a more drug-like starting point than its 4-fluoro analog for oral bioavailability optimization.
